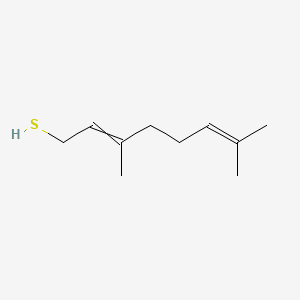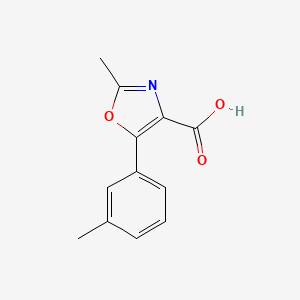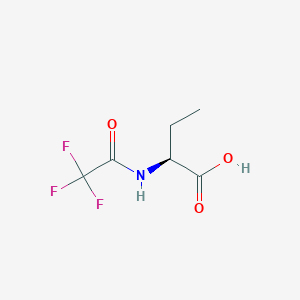
2,6-Octadiene-1-thiol, 3,7-dimethyl-
概要
説明
2,6-Octadiene-1-thiol, 3,7-dimethyl- is an organic compound with a distinct sulfur-containing functional group. It is a thiol, which means it contains a sulfhydryl (-SH) group. This compound is known for its strong odor and is often used in flavor and fragrance industries due to its unique scent profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadiene-1-thiol, 3,7-dimethyl- typically involves the use of starting materials such as geraniol or nerol, which are isomers of each other. The process generally includes the following steps:
Oxidation: Geraniol or nerol is oxidized to form the corresponding aldehyde.
Wittig Reaction: The aldehyde undergoes a Wittig reaction to form the desired diene structure.
Thiol Addition: The final step involves the addition of a thiol group to the diene structure under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 2,6-Octadiene-1-thiol, 3,7-dimethyl- may involve large-scale oxidation and Wittig reactions, followed by thiol addition. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
2,6-Octadiene-1-thiol, 3,7-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Formed through reduction of the diene structure.
Thioethers: Formed through nucleophilic substitution reactions.
科学的研究の応用
2,6-Octadiene-1-thiol, 3,7-dimethyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry for its unique scent profile.
作用機序
The mechanism of action of 2,6-Octadiene-1-thiol, 3,7-dimethyl- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Geraniol: An alcohol with a similar diene structure but lacks the thiol group.
Nerol: An isomer of geraniol with a similar structure.
Linalool: Another alcohol with a similar scent profile but different functional groups.
Uniqueness
2,6-Octadiene-1-thiol, 3,7-dimethyl- is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity compared to its alcohol counterparts. The presence of the thiol group allows it to participate in specific reactions and interactions that are not possible with similar compounds lacking this functional group.
特性
分子式 |
C10H18S |
|---|---|
分子量 |
170.32 g/mol |
IUPAC名 |
3,7-dimethylocta-2,6-diene-1-thiol |
InChI |
InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3 |
InChIキー |
FACAUSJJVBMWLV-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCC(=CCS)C)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide](/img/structure/B8575152.png)



![N-[1,1-dimethyl-2-(methylthio)ethyl]phthalamic acid](/img/structure/B8575187.png)

